molecular formula C11H10O6 B1654336 Benzoylmalic acid CAS No. 22138-51-8

Benzoylmalic acid

Cat. No.: B1654336
CAS No.: 22138-51-8
M. Wt: 238.19 g/mol
InChI Key: NVPJTXMOQCANSN-QMMMGPOBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylmalic acid can be synthesized through the esterification of malic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzoylmalic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield malic acid and benzoic acid.

    Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Hydrolysis: Malic acid and benzoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Different acylated malic acids.

Scientific Research Applications

Benzoylmalic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.

    Industry: Utilized in the production of certain polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Benzoylmalic acid can be compared with other phenolic acids such as:

  • Gallic acid
  • Protocatechuic acid
  • p-Hydroxybenzoic acid
  • Syringic acid

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other phenolic acids. Its combination of a benzoyl group with malic acid makes it a valuable compound for various synthetic and research applications.

Comparison with Similar Compounds

  • Gallic acid: Known for its strong antioxidant properties.
  • Protocatechuic acid: Studied for its anti-inflammatory and antimicrobial activities.
  • p-Hydroxybenzoic acid: Commonly used as a preservative and in the synthesis of parabens.
  • Syringic acid: Noted for its potential anti-cancer properties.

Properties

CAS No.

22138-51-8

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

(2S)-2-benzoyloxybutanedioic acid

InChI

InChI=1S/C11H10O6/c12-9(13)6-8(10(14)15)17-11(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

NVPJTXMOQCANSN-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(CC(=O)O)C(=O)O

melting_point

142°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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